N-(4-isopropylphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
Description
2-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a dihydropyridine core
Properties
Molecular Formula |
C23H21F3N2O2 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-oxo-N-(4-propan-2-ylphenyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H21F3N2O2/c1-15(2)17-7-11-19(12-8-17)27-21(29)20-4-3-13-28(22(20)30)14-16-5-9-18(10-6-16)23(24,25)26/h3-13,15H,14H2,1-2H3,(H,27,29) |
InChI Key |
MOVIWQNKRLGUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the isopropyl and trifluoromethyl phenyl groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of cardiovascular drugs.
Biological Research: Its interactions with biological targets are of interest for understanding its pharmacological effects.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, which can influence cardiovascular function. The isopropyl and trifluoromethyl phenyl groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A dihydropyridine calcium channel blocker with a similar core structure but different substituents.
Uniqueness
2-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of isopropyl and trifluoromethyl phenyl groups, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
